molecular formula C8H12N2OS B11907027 3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one

3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one

Cat. No.: B11907027
M. Wt: 184.26 g/mol
InChI Key: OHAJSZNMOBVLIA-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative followed by the introduction of an aminomethyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6-methyl-4-(methylthio)pyridin-2(1H)-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

3-(aminomethyl)-6-methyl-4-methylsulfanyl-1H-pyridin-2-one

InChI

InChI=1S/C8H12N2OS/c1-5-3-7(12-2)6(4-9)8(11)10-5/h3H,4,9H2,1-2H3,(H,10,11)

InChI Key

OHAJSZNMOBVLIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN)SC

Origin of Product

United States

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